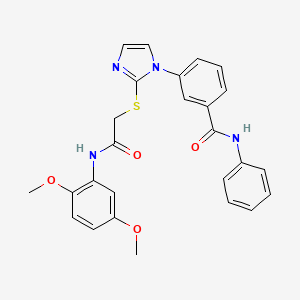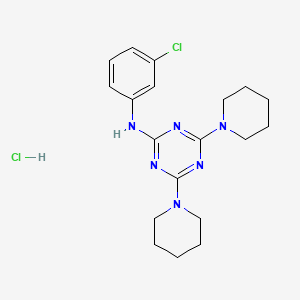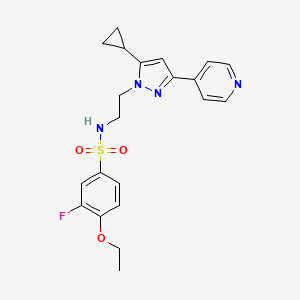
4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione, also known as BOPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BOPP belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. In
Mécanisme D'action
The mechanism of action of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer progression. 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione has been shown to inhibit the activity of several other enzymes and signaling pathways that are involved in cancer progression, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione has been found to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell growth and proliferation, and the modulation of specific signaling pathways that are involved in cancer progression. 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione has also been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione for lab experiments is its potent anticancer activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer progression and for developing new cancer therapies. However, 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione also has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione and its potential therapeutic applications. One direction is to further explore the mechanism of action of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione and to identify specific molecular targets that are involved in its anticancer activity. Another direction is to develop new formulations of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione that improve its solubility and bioavailability. Finally, future studies should investigate the potential of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione in combination with other anticancer agents to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione involves the reaction between 3-benzyl-4-hydroxyquinazoline-2(1H)-one and 1-(2-phenylethyl)piperazine-2,6-dione in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as tetrahydrofuran or dimethyl sulfoxide, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione has been shown to induce apoptosis or programmed cell death in cancer cells, which is a desirable outcome in cancer therapy. In addition, 4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are involved in cancer progression.
Propriétés
IUPAC Name |
4-(3-benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c32-24-18-29(19-25(33)30(24)16-15-20-9-3-1-4-10-20)27-28-23-14-8-7-13-22(23)26(34)31(27)17-21-11-5-2-6-12-21/h1-14H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJJOJRXIWFVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CN1C2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Benzyl-4-oxoquinazolin-2-yl)-1-(2-phenylethyl)piperazine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide](/img/structure/B2416663.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416664.png)

![N-(2-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416666.png)
![Methyl 6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2416668.png)
![4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2416669.png)


![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2416679.png)
![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)

![4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide](/img/structure/B2416683.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2416684.png)
